molecular formula C19H19ClN2O2 B11158968 1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide

1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide

Cat. No.: B11158968
M. Wt: 342.8 g/mol
InChI Key: PBWLZTSFYMVPRI-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to a piperidine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with N-phenylpiperidine-4-carboxamide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reactants, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially leading to stronger binding affinities and more pronounced biological effects .

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-(2-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C19H19ClN2O2/c20-17-9-5-4-8-16(17)19(24)22-12-10-14(11-13-22)18(23)21-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,23)

InChI Key

PBWLZTSFYMVPRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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